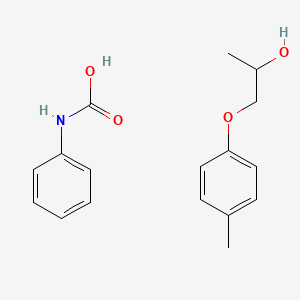
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is an organic compound that features both an alcohol and a carbamic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The compound’s structure includes a phenyl ring substituted with a methyl group and a propanol chain, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a reducing agent like lithium aluminum hydride to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylphenoxy)propan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl ring and carbamic acid group allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenoxy)propan-2-ol
- 1-(4-Methoxyphenoxy)propan-2-ol
- 1-Phenoxy-2-propanol
Uniqueness
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is unique due to the presence of both the methylphenoxy and carbamic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
65387-57-7 |
|---|---|
Molecular Formula |
C17H21NO4 |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
1-(4-methylphenoxy)propan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H14O2.C7H7NO2/c1-8-3-5-10(6-4-8)12-7-9(2)11;9-7(10)8-6-4-2-1-3-5-6/h3-6,9,11H,7H2,1-2H3;1-5,8H,(H,9,10) |
InChI Key |
OUOIMVDDTFSCSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(C)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















